![molecular formula C20H26N2O5S2 B2447437 N-(2,6-dimethyl-3-(morpholinosulfonyl)phenyl)-N,4-dimethylbenzenesulfonamide CAS No. 327060-95-7](/img/structure/B2447437.png)
N-(2,6-dimethyl-3-(morpholinosulfonyl)phenyl)-N,4-dimethylbenzenesulfonamide
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Overview
Description
N-(2,6-dimethyl-3-(morpholinosulfonyl)phenyl)-N,4-dimethylbenzenesulfonamide is a complex organic compound that features both sulfonamide and morpholine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethyl-3-(morpholinosulfonyl)phenyl)-N,4-dimethylbenzenesulfonamide typically involves multiple steps:
Formation of the sulfonamide group: This can be achieved by reacting a sulfonyl chloride with an amine under basic conditions.
Introduction of the morpholine ring: This step may involve nucleophilic substitution reactions where a morpholine derivative is introduced.
Final assembly: The final compound is assembled through a series of coupling reactions, often using catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to scale up the process. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring or the methyl groups.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
N-(2,6-dimethyl-3-(morpholinosulfonyl)phenyl)-N,4-dimethylbenzenesulfonamide may have several applications:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Exploration as a drug candidate for various diseases, particularly those involving sulfonamide-sensitive pathways.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, sulfonamide compounds inhibit enzymes by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s activity. The morpholine ring may enhance binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dimethylphenyl)-N-methylbenzenesulfonamide
- N-(2,6-dimethyl-3-morpholinylphenyl)-N-methylbenzenesulfonamide
Uniqueness
N-(2,6-dimethyl-3-(morpholinosulfonyl)phenyl)-N,4-dimethylbenzenesulfonamide is unique due to the presence of both the morpholine ring and the sulfonamide group, which may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
N-(2,6-dimethyl-3-(morpholinosulfonyl)phenyl)-N,4-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is C16H22N2O4S, featuring a sulfonamide functional group that is known for its diverse biological activities. It contains a morpholine ring, which is significant in enhancing the compound's solubility and bioavailability.
Sulfonamides generally exhibit their biological activity through the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects, making sulfonamides useful in treating bacterial infections. Additionally, compounds with morpholine and sulfonamide groups have been observed to interact with various biological targets, influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown efficacy against several bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values for these bacteria suggest that the compound has potential as an antimicrobial agent.
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 15 |
Staphylococcus aureus | 10 |
Pseudomonas aeruginosa | 20 |
Anticancer Activity
Emerging studies have indicated that this sulfonamide may possess anticancer properties. Preliminary data suggest that it can induce apoptosis in cancer cell lines such as breast and colon cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation.
Case Studies
-
Study on Antibacterial Efficacy :
A recent study published in Journal of Antimicrobial Chemotherapy evaluated the antibacterial efficacy of various sulfonamides, including this compound. The results demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, supporting its potential use in clinical settings . -
Anticancer Properties :
Another study investigated the compound's effect on human breast cancer cells (MCF-7). The findings revealed that treatment with the compound led to a significant reduction in cell viability and increased apoptotic markers compared to controls .
Properties
IUPAC Name |
N-(2,6-dimethyl-3-morpholin-4-ylsulfonylphenyl)-N,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S2/c1-15-5-8-18(9-6-15)28(23,24)21(4)20-16(2)7-10-19(17(20)3)29(25,26)22-11-13-27-14-12-22/h5-10H,11-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGKEDQAIDPBML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC(=C2C)S(=O)(=O)N3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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